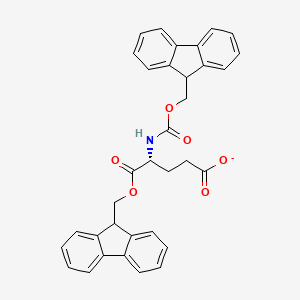
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Glu-Ofm, also known as fluorenylmethyloxycarbonyl-D-glutamic acid-Ofm, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino group. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-Ofm typically involves the protection of the amino group of D-glutamic acid with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-glutamic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which is obtained by reacting fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-D-Glu-Ofm follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques allows for efficient production of Fmoc-D-Glu-Ofm and other Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Glu-Ofm undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the Fmoc group.
Major Products Formed
Deprotection: The major product formed is the free amino group of D-glutamic acid.
Coupling: The major products are peptides with the Fmoc-D-Glu-Ofm incorporated into the peptide chain.
Scientific Research Applications
Chemistry
Fmoc-D-Glu-Ofm is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group, allowing for selective reactions at other functional groups .
Biology
In biological research, Fmoc-D-Glu-Ofm is used to synthesize peptide-based hydrogels, which have applications in tissue engineering and drug delivery .
Medicine
Fmoc-D-Glu-Ofm is used in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides .
Industry
In the pharmaceutical industry, Fmoc-D-Glu-Ofm is used in the large-scale synthesis of peptides and proteins for therapeutic use .
Mechanism of Action
The mechanism of action of Fmoc-D-Glu-Ofm involves the protection of the amino group of D-glutamic acid. The Fmoc group is removed under basic conditions, exposing the free amino group for subsequent reactions. The fluorenylmethyloxycarbonyl group forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Glu(OtBu)-OH: Another derivative of D-glutamic acid with a tert-butyl ester protecting group.
Fmoc-D-Glu-OH: A simpler derivative without the Ofm group.
Uniqueness
Fmoc-D-Glu-Ofm is unique in its ability to form stable peptide bonds while protecting the amino group. Its base-labile nature allows for easy removal under mild conditions, making it highly versatile in peptide synthesis .
Conclusion
Fmoc-D-Glu-Ofm is a valuable compound in peptide synthesis, offering unique advantages in protecting the amino group and forming stable peptide bonds. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C34H28NO6- |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m1/s1 |
InChI Key |
YDZLVLICRXQATH-WJOKGBTCSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















